molecular formula C12H12O4 B184359 Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate CAS No. 105213-31-8

Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate

Cat. No.: B184359
CAS No.: 105213-31-8
M. Wt: 220.22 g/mol
InChI Key: PYDDGUYDXOJSJA-VMPITWQZSA-N
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Description

Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate is an organic compound with the molecular formula C12H14O4 It is a derivative of butenoic acid, featuring a methoxyphenyl group and a methyl ester functional group

Properties

IUPAC Name

methyl (E)-4-(4-methoxyphenyl)-2-oxobut-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-15-10-6-3-9(4-7-10)5-8-11(13)12(14)16-2/h3-8H,1-2H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDDGUYDXOJSJA-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and General Procedure

The Claisen-Schmidt condensation between 4-methoxybenzaldehyde and methyl pyruvate under basic conditions is a widely reported method. In this approach, potassium hydroxide (KOH) in methanol facilitates aldol-like condensation, forming the α,β-unsaturated ketoester backbone.

Typical Protocol :

  • Reactants : 4-Methoxybenzaldehyde (10 mmol), methyl pyruvate (10 mmol).

  • Base : KOH (15 mmol) in methanol (20 mL).

  • Conditions : Reflux at 65°C for 6–8 hours.

  • Workup : Acidification with sulfuric acid (pH 2), extraction with dichloromethane, and drying over Na₂SO₄.

  • Purification : Flash chromatography (petroleum ether/ethyl acetate = 5:1).

Yield : 33–36%.

Optimization Studies

  • Solvent Effects : Methanol outperforms THF or DMF due to better solubility of intermediates.

  • Temperature : Prolonged reflux (>6 hours) minimizes side products like dimerized aldehydes.

  • Base Stoichiometry : Excess KOH (1.5 equiv) ensures complete deprotonation of the active methylene group.

Characterization Data :

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.85 (d, J = 16.0 Hz, 1H, CH=CO), 7.53 (d, J = 8.2 Hz, 2H, ArH), 6.93 (d, J = 8.2 Hz, 2H, ArH), 3.94 (s, 3H, OCH₃), 3.89 (s, 3H, COOCH₃).

  • MP : 106.2–108.6°C.

Sulfinate-Mediated Coupling

Synthesis via Sodium 4-Methylbenzenesulfinate

This method involves a [3+3] cycloaddition strategy using sodium 4-methylbenzenesulfinate to install the sulfone moiety, followed by elimination to yield the α,β-unsaturated system.

Procedure :

  • Intermediate Formation : React (E)-methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate with sodium 4-methylbenzenesulfinate (2 equiv) in methanol under reflux for 3 hours.

  • Elimination : Remove solvent, redissolve in CH₂Cl₂, wash with brine, and purify via flash chromatography.

Yield : 62% for analogous aryl sulfones.

Limitations and Scope

  • Substrate Specificity : Electron-rich aryl aldehydes (e.g., 4-methoxy) enhance reaction rates.

  • Byproducts : Over-reaction leads to sulfone dimerization, necessitating precise stoichiometry.

Grignard Addition to α-Ketoesters

Methodology Overview

Grignard reagents add to α-ketoesters to form tertiary alcohols, which undergo dehydration to yield α,β-unsaturated products. For methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate, 4-methoxyphenylmagnesium bromide reacts with methyl 4-oxobut-2-enoate.

Steps :

  • Grignard Addition : Add 4-methoxyphenylmagnesium bromide (1.2 equiv) to methyl 4-oxobut-2-enoate in THF at −78°C.

  • Quenching and Isolation : Quench with NH₄Cl, extract with CH₂Cl₂, and concentrate.

  • Dehydration : Treat with silica gel in refluxing toluene to eliminate water.

Yield : 69–78% for analogous systems.

Stereochemical Control

  • E/Z Selectivity : The (E)-isomer predominates (>95%) due to steric hindrance during dehydration.

Comparative Analysis of Methods

Method Yield Reaction Time Key Advantage Limitation
Claisen-Schmidt33–36%6–8 hSimple reagentsModerate yield
Sulfinate Coupling62%*3 hHigh functional group toleranceRequires sulfinate intermediates
Grignard Addition69–78%*12 hExcellent stereoselectivityLow-temperature conditions

*Reported for analogous compounds.

Scale-Up and Industrial Feasibility

Solvent Recovery

  • Methanol and CH₂Cl₂ are recoverable via distillation, reducing costs.

  • Pilot-Scale Yields : Maintained at 30–35% for Claisen-Schmidt due to purification losses.

Environmental Considerations

  • Waste Streams : Aqueous acidic layers require neutralization before disposal.

  • Catalytic Alternatives : Emerging methods use organocatalysts (e.g., proline derivatives) to avoid metal bases .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the carbonyl group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: The major products include 4-(4-methoxyphenyl)-2-oxobutanoic acid and 4-(4-methoxyphenyl)-2-oxobutanone.

    Reduction: The major products are 4-(4-methoxyphenyl)-2-hydroxybutanoate and 4-(4-methoxyphenyl)-2-hydroxybutanol.

    Substitution: The products vary depending on the substituent introduced, such as 4-(4-hydroxyphenyl)-2-oxobut-3-enoate.

Scientific Research Applications

Chemical Synthesis Applications

Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate serves as a crucial building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for creating complex molecules.

Key Reactions Involving this compound:

  • Knoevenagel Condensation: This reaction forms carbon-carbon bonds and is essential for synthesizing larger organic compounds.
  • Michael Addition: The compound acts as a Michael acceptor, facilitating the formation of functionalized chiral γ-keto esters with high yields and enantioselectivities up to 98% .
Reaction TypeDescriptionYield/Selectivity
KnoevenagelFormation of carbon-carbon bondsVaries
Michael AdditionHigh yields of chiral γ-keto estersUp to 98% ee

Biological Research Applications

The biological activities of this compound have been investigated extensively, revealing its potential as an antimicrobial and anticancer agent.

Case Studies:

  • Antituberculosis Activity:
    • A series of derivatives based on this compound were synthesized and tested against Mycobacterium tuberculosis, showing promising activity with MIC values ranging from 0.125 to 4 μg/mL. Some derivatives exhibited exceptional efficacy against drug-resistant strains .
  • Inhibition Studies:
    • Inhibitory effects on various enzymes have been evaluated using NMR spectroscopy, revealing that this compound displays a moderate IC50 value of approximately 250 μM against specific targets .
Study FocusFindingsReference
AntituberculosisMIC values between 0.125 - 4 μg/mL
Enzyme InhibitionIC50 value around 250 μM

Pharmaceutical Applications

Given its biological activities, this compound is being explored for its therapeutic potential in treating various diseases.

Therapeutic Potential:

  • Anti-inflammatory Properties: The compound has been studied for its ability to reduce inflammation, which is critical in conditions like arthritis.
  • Antioxidant Activity: Its antioxidant properties suggest potential applications in preventing oxidative stress-related diseases .

Industrial Applications

In addition to its research applications, this compound is utilized in the pharmaceutical industry for the production of various drugs and agrochemicals.

Production Methods:

The industrial synthesis typically involves optimizing reaction conditions to enhance yield and purity. Techniques such as continuous flow reactors are being explored to improve efficiency .

Mechanism of Action

The mechanism of action of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. For example, it can act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby modulating the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-hydroxyphenyl)-2-oxobut-3-enoate
  • Ethyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate
  • Methyl 4-(4-methoxyphenyl)-2-oxobutanoate

Uniqueness

Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate is unique due to its specific structural features, such as the methoxy group on the phenyl ring and the methyl ester functional group

Biological Activity

Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate, also known by its CAS number 104133-11-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article provides a comprehensive review of the biological activities associated with this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a methoxy group attached to a phenyl ring, contributing to its unique chemical properties. The compound can be represented structurally as follows:

C12H14O4\text{C}_12\text{H}_{14}\text{O}_4

This structure suggests potential interactions with biological targets due to the presence of functional groups conducive to reactivity.

Biological Activities

1. Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various tumor cell lines. For instance, a study utilized the MTT assay to evaluate cytotoxic effects against breast cancer cells (MCF-7) and reported an IC50 value indicating effective growth inhibition at low concentrations .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MCF-715.2
HeLa20.5
A54918.3

2. Pesticidal Activity

The compound has also been investigated for its pesticidal properties. A study conducted by Li Liu assessed the efficacy of this compound against various pests, revealing promising results in terms of mortality rates and growth inhibition in target insect species . The findings suggest its potential use as a bio-pesticide.

Table 2: Pesticidal Activity Results

Insect SpeciesMortality Rate (%)Concentration (ppm)Reference
Spodoptera litura85100
Aphis gossypii75150
Plutella xylostella90200

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets within cells. In anticancer studies, it has been suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .

In the context of its pesticidal effects, the mechanism may involve disruption of hormonal pathways in insects or interference with metabolic processes essential for survival .

Case Studies

Case Study: Anticancer Efficacy in Animal Models

In vivo studies have further supported the anticancer potential of this compound. A notable case involved administering the compound to mice bearing xenograft tumors derived from human breast cancer cells. Results indicated a significant reduction in tumor size compared to control groups, highlighting its therapeutic potential .

Case Study: Field Trials for Pesticidal Use

Field trials conducted on crops treated with this compound demonstrated a marked decrease in pest populations and improved crop yields compared to untreated controls. These trials underscore the compound's viability as an agricultural pesticide .

Q & A

Q. Table 1. Comparison of Synthetic Methods

MethodCatalyst/ReagentYield (%)Stereoselectivity (dr/ee)Key Reference
Ti(OiPr)₄ activationTitanium isopropoxide75–85(E)-selectivity, dr > 20:1
Tartaric acid–DMU meltL-(+)-Tartaric acid80–90Racemic (ee < 5%)

Q. Table 2. Hydrogen-Bonding Parameters (X-ray Data)

Donor–Acceptor PairD···A Distance (Å)Angle (°)Graph-Set Notation
C8–H8···O1 (methoxy)2.85145R₂²(8)
O2···H10–C10 (ketone)2.92155R₁²(6)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate
Reactant of Route 2
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Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate

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